molecular formula C20H29N B081503 1-(1-Cinnamylcyclohexyl)piperidine CAS No. 14228-25-2

1-(1-Cinnamylcyclohexyl)piperidine

Cat. No. B081503
CAS RN: 14228-25-2
M. Wt: 283.5 g/mol
InChI Key: ZWLFQLUGJSOTBJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cinnamylcyclohexyl)piperidine, also known as CPP or 1-CCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been widely used in scientific research to study the mechanisms of action of NMDA receptors. CPP has been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. In

Mechanism Of Action

1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. This leads to the inhibition of calcium influx into the cell, which is necessary for the activation of various intracellular signaling pathways. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.

Biochemical And Physiological Effects

1-(1-Cinnamylcyclohexyl)piperidine has been found to have various biochemical and physiological effects, including the inhibition of calcium influx into the cell, the inhibition of long-term potentiation (LTP), and the induction of long-term depression (LTD). 1-(1-Cinnamylcyclohexyl)piperidine has also been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.

Advantages And Limitations For Lab Experiments

1-(1-Cinnamylcyclohexyl)piperidine has several advantages for lab experiments, including its high potency, selectivity, and specificity for NMDA receptors. However, there are also some limitations to using 1-(1-Cinnamylcyclohexyl)piperidine in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

For research on 1-(1-Cinnamylcyclohexyl)piperidine include the development of more selective and potent NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the development of novel therapeutic approaches based on the modulation of NMDA receptor activity.

Synthesis Methods

1-(1-Cinnamylcyclohexyl)piperidine can be synthesized using a variety of methods, including the reaction of cinnamyl chloride with cyclohexylamine in the presence of a base, the reaction of cinnamyl bromide with piperidine in the presence of a palladium catalyst, and the reduction of 1-(1-cinnamylcyclohexyl)pyrrolidine with sodium borohydride. The most commonly used method for 1-(1-Cinnamylcyclohexyl)piperidine synthesis is the reaction of cinnamyl chloride with cyclohexylamine in the presence of potassium carbonate. This method yields a high purity product with a yield of up to 80%.

Scientific Research Applications

1-(1-Cinnamylcyclohexyl)piperidine has been widely used in scientific research to study the mechanisms of action of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. 1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.

properties

CAS RN

14228-25-2

Product Name

1-(1-Cinnamylcyclohexyl)piperidine

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine

InChI

InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+

InChI Key

ZWLFQLUGJSOTBJ-JLHYYAGUSA-N

Isomeric SMILES

C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3

SMILES

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3

synonyms

1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine

Origin of Product

United States

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